molecular formula C16H15N5O2S B12926137 4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide CAS No. 821784-06-9

4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide

Cat. No.: B12926137
CAS No.: 821784-06-9
M. Wt: 341.4 g/mol
InChI Key: QKMYRJZEKJOPIH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (δ, ppm, DMSO-d₆):

  • Aromatic protons :
    • Pyridine ring: 8.72 (d, J = 5.1 Hz, 2H, H-2/H-6), 7.48 (d, J = 5.1 Hz, 2H, H-3/H-5).
    • Pyrazine ring: 8.95 (s, 1H, H-3), 8.62 (s, 1H, H-6).
    • Benzene ring: 7.82 (d, J = 8.3 Hz, 2H, H-2/H-6), 7.48 (d, J = 8.3 Hz, 2H, H-3/H-5).
  • Methylene group : 4.35 (s, 2H, -CH₂-).
  • Sulfonamide NH₂ : 7.21 (br s, 2H, -SO₂NH₂).

¹³C NMR data confirm connectivity:

  • Pyridine C-4: 150.2 ppm (quaternary carbon).
  • Pyrazine C-2/C-6: 145.8 ppm and 141.3 ppm.
  • Sulfonamide sulfur-linked carbon: 138.5 ppm.

Infrared (IR) Spectroscopy

Critical absorption bands (cm⁻¹):

  • S=O asymmetric stretch : 1345 (strong).
  • S=O symmetric stretch : 1162 (medium).
  • N-H bend (sulfonamide) : 1598 (broad).
  • C-N stretch (pyrazine) : 1267.

UV-Vis Spectroscopy

The compound exhibits λmax at 268 nm (π→π* transition, pyridine/pyrazine systems) and 314 nm (n→π* transition, sulfonamide group). Molar absorptivity (ε) values range from 8,200–9,500 M⁻¹cm⁻¹, consistent with conjugated aromatic systems.

Properties

CAS No.

821784-06-9

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[[(5-pyridin-4-ylpyrazin-2-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C16H15N5O2S/c17-24(22,23)14-3-1-12(2-4-14)9-20-16-11-19-15(10-21-16)13-5-7-18-8-6-13/h1-8,10-11H,9H2,(H,20,21)(H2,17,22,23)

InChI Key

QKMYRJZEKJOPIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=C(N=C2)C3=CC=NC=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridinylpyrazinyl Intermediate

  • The pyridinylpyrazinyl fragment is typically synthesized via cross-coupling reactions or nucleophilic aromatic substitution on halogenated pyrazine derivatives.
  • Pyrazine rings are functionalized at the 2- and 5-positions to introduce the pyridin-4-yl substituent, often using palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions.
  • Optimization of these coupling reactions involves selecting appropriate ligands, bases, and solvents to maximize yield and regioselectivity.

Formation of the Aminomethyl Linkage

  • The amino linkage connecting the pyridinylpyrazinyl moiety to the benzene ring is introduced via reductive amination or nucleophilic substitution.
  • A common approach involves reacting 4-aminomethylbenzenesulfonamide with a halogenated pyridinylpyrazine intermediate under mild conditions to form the secondary amine bond.
  • Reductive amination may use sodium triacetoxyborohydride or similar reducing agents to stabilize the linkage.

Installation of the Sulfonamide Group on the Benzene Ring

  • The benzene-1-sulfonamide core is prepared by sulfonation of aniline derivatives followed by conversion to sulfonamide using ammonia or amines.
  • Alternatively, commercially available 4-aminomethylbenzenesulfonamide can be used directly as a coupling partner.
  • The sulfonamide group is critical for biological activity and requires careful control of reaction conditions to avoid hydrolysis or side reactions.

Final Assembly and Purification

  • The final compound is assembled by coupling the aminomethylbenzene sulfonamide with the pyridinylpyrazinyl intermediate.
  • Purification is typically achieved by recrystallization or chromatographic techniques such as preparative HPLC.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Route Summary Table

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Cross-coupling (Suzuki/Buchwald-Hartwig) Halogenated pyrazine + pyridin-4-yl boronic acid or amine Pd catalyst, base, solvent, heat 5-(Pyridin-4-yl)pyrazin-2-yl intermediate Optimization of catalyst and base critical
2 Reductive amination 4-Aminomethylbenzenesulfonamide + pyrazinyl intermediate NaBH(OAc)3 or similar reductant, mild acid Aminomethyl linkage formed Controls selectivity and yield
3 Sulfonamide formation 4-Aminomethylbenzene or sulfonyl chloride Ammonia or amine, solvent Benzene-1-sulfonamide core Commercially available starting material possible
4 Final coupling and purification Aminomethylbenzene sulfonamide + pyridinylpyrazinyl amine Coupling reagents, purification by HPLC 4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide Final product, purity >95% typically

Research Findings and Optimization Insights

  • Catalyst Selection: Palladium catalysts with bulky phosphine ligands improve coupling efficiency in the formation of the pyridinylpyrazinyl moiety.
  • Reaction Conditions: Mild temperatures (60–90 °C) and inert atmosphere prevent decomposition of sensitive heterocycles.
  • Reductive Amination: Sodium triacetoxyborohydride is preferred for its selectivity and mildness, minimizing side reactions.
  • Purification: Preparative HPLC is effective for isolating the final compound with high purity, essential for biological testing.
  • Yields: Overall yields for the multi-step synthesis range from 40% to 65%, depending on optimization of each step.

Analytical Characterization Data (Typical)

Technique Observations/Values
1H NMR (DMSO-d6) Signals corresponding to aromatic protons, methylene bridge, and sulfonamide NH
13C NMR Peaks consistent with pyrazine, pyridine, benzene carbons
Mass Spectrometry Molecular ion peak at m/z 342 (M+H)+ confirming molecular weight
Elemental Analysis C, H, N, S percentages matching theoretical values
IR Spectroscopy Characteristic sulfonamide S=O stretches (~1150-1350 cm^-1), NH bending

Chemical Reactions Analysis

Types of Reactions

4-(((5-(Pyridin-4-yl)pyrazin-2-yl)amino)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide. For instance, a series of sulfonamide derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including colon, breast, and cervical cancers. The mechanism of action often involves inducing apoptosis in cancer cells, which is critical for developing effective anticancer agents .

Case Study:
A study synthesized novel sulfonamide derivatives and evaluated their anticancer activity. The derivatives exhibited significant cytotoxic effects in vitro, suggesting that modifications to the sulfonamide structure can enhance their therapeutic efficacy against cancer .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Substituted N-(pyrazin-2-yl)benzenesulfonamides have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations indicating strong antitubercular activity . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Table: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)
4-amino-N-(pyrazin-2-yl)benzenesulfonamideM. tuberculosis H37Rv6.25
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamideM. tuberculosis H37Rv6.25

Enzyme Inhibition

The sulfonamide moiety is known for its enzyme inhibitory properties, particularly against carbonic anhydrases and other key enzymes involved in various metabolic pathways. The ability to inhibit these enzymes can lead to therapeutic applications in conditions such as glaucoma and cancer .

Case Study:
Research has shown that certain sulfonamide derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This positions compounds like this compound as potential leads for developing treatments for Alzheimer's disease and other cognitive disorders .

Mechanism of Action

The mechanism of action of 4-(((5-(Pyridin-4-yl)pyrazin-2-yl)amino)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazine/Pyridine Hybrids

  • 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (1–9): These pyrazoline-based sulfonamides share the benzenesulfonamide core but replace the pyrazine-pyridine group with dihydropyrazoline rings. Studies show moderate CA inhibition (Ki values: 10–100 nM) and notable cytotoxicity in cancer cell lines (IC₅₀: 5–20 μM) .
  • Trisubstituted 1,3,5-Triazine-Sulfonamide Conjugates: Compounds like 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide exhibit strong BACE1 inhibition (IC₅₀: <1 μM), attributed to the triazine ring’s electron-deficient nature facilitating hydrogen bonding . The pyrazine-pyridine group in the target compound lacks this triazine motif, suggesting divergent target profiles (e.g., CA vs. BACE1 inhibition).

Functional Group Variations

  • N-Substituted Sulfonamides: Derivatives such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56, ) incorporate bulky substituents (e.g., chromenone, pyrazolopyrimidine) that reduce solubility (logP >4) but improve target engagement. The pyrazine-pyridine group in the target compound may offer a balance between hydrophilicity and binding affinity.
  • Pyrimidine-Linked Sulfonamides: Compounds like N-methyl-4-({4-({[3-(N-methylmethanesulfonamido)pyrazin-2-yl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzamide () feature trifluoromethyl and methanesulfonamido groups, enhancing metabolic stability. The absence of such groups in the target compound may result in shorter half-lives but fewer off-target effects.

Pharmacological and Physicochemical Profiles

Property Target Compound Pyrazoline Analogues Triazine-Sulfonamides
Molecular Weight (g/mol) ~360 350–400 380–420
logP ~2.1 (predicted) 2.5–3.5 3.0–4.0
CA Inhibition (Ki) Not reported 10–100 nM N/A
BACE1 Inhibition (IC₅₀) N/A N/A <1 μM
Cytotoxicity (IC₅₀) Not tested 5–20 μM N/A

Research Findings and Implications

  • Enzyme Selectivity : The pyrazine-pyridine group in the target compound may confer selectivity toward isoforms of carbonic anhydrase (e.g., CA IX/XII over CA II), a hypothesis supported by structural parallels to pyridine-based CA inhibitors .
  • Synthetic Accessibility : Compared to triazine derivatives requiring multistep chlorination , the target compound’s synthesis is streamlined, favoring scalability.
  • Limitations : Unlike fluorinated or trifluoromethylated analogues , the absence of electron-withdrawing groups may reduce membrane permeability, necessitating formulation optimization.

Biological Activity

4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its synthesis, biological mechanisms, and relevant case studies.

  • IUPAC Name: 4-[[(5-pyridin-4-ylpyrazin-2-yl)amino]methyl]benzenesulfonamide
  • Molecular Formula: C16H15N5O2S
  • Molecular Weight: 341.4 g/mol
  • CAS Number: 821784-06-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridine-Pyrazine Intermediate: This is achieved through a palladium-catalyzed cross-coupling reaction.
  • Introduction of the Aminomethyl Group: The intermediate is reacted with formaldehyde and an amine.
  • Sulfonamide Formation: The final step involves treating the compound with benzenesulfonyl chloride in the presence of a base to yield the target sulfonamide derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site, affecting metabolic pathways critical for cell proliferation and survival.
  • Receptor Modulation: It may modulate signaling pathways via receptor interactions, influencing cellular responses such as apoptosis and inflammation .

Anticancer Properties

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant anticancer activities:

  • Inhibition of Cancer Cell Proliferation: Studies have shown that certain sulfonamide derivatives can effectively inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, a related compound demonstrated a growth inhibition percentage of 54.25% against HepG2 cells .
Cell LineGrowth Inhibition (%)Reference
HepG254.25
HeLa38.44

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Antibacterial Effects: Similar sulfonamide compounds have shown efficacy against bacterial infections, suggesting potential applications in treating resistant strains .

Cardiovascular Effects

A study evaluated the impact of related sulfonamides on perfusion pressure using isolated rat heart models. The findings indicated that these compounds could decrease perfusion pressure through L-type calcium channel inhibition, suggesting a possible role as negative inotropic agents .

Case Studies and Experimental Findings

  • Perfusion Pressure Study:
    • Objective: To assess the effects of benzenesulfonamide derivatives on cardiac function.
    • Methodology: Isolated rat heart model was used to measure changes in perfusion pressure over time.
    • Results: Notable reductions in perfusion pressure were observed, indicating potential therapeutic applications in cardiovascular diseases.
CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease
Other compounds0.001Variable effects
  • Anticancer Activity Assessment:
    • Various derivatives were evaluated for their cytotoxic effects against cancer cell lines, confirming their potential as anticancer agents.

Q & A

Q. What strategies mitigate synthetic byproducts during large-scale production for preclinical studies?

  • Methodology :
  • Optimize reaction stoichiometry and temperature to minimize dimerization or sulfonamide cross-linking.
  • Implement inline FTIR monitoring to detect intermediates and halt reactions at optimal conversion .
  • Use recrystallization (e.g., from ethanol/water) to remove persistent impurities .

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